molecular formula C15H17NO2 B1464560 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline CAS No. 1282185-33-4

3-[(2-Methoxyphenyl)methoxy]-2-methylaniline

Cat. No.: B1464560
CAS No.: 1282185-33-4
M. Wt: 243.3 g/mol
InChI Key: LNCUUAGXZYBMEF-UHFFFAOYSA-N
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Description

3-[(2-Methoxyphenyl)methoxy]-2-methylaniline is a chemical compound with the molecular formula C15H17NO2 and a molecular weight of 243.30 g/mol . This aromatic amine derivative features an aniline core substituted with a methyl group at the 2-position and a (2-methoxyphenyl)methoxy group at the 3-position, making it a valuable multifunctional intermediate for organic synthesis . While direct studies on this specific molecule are limited, its structure suggests significant potential as a building block for synthesizing more complex molecules. Compounds with similar aniline and ether substructures are frequently employed in pharmaceutical research, agrochemical development, and materials science . For instance, related secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and azo dyes . Researchers may explore its utility in nucleophilic substitution reactions, reductive amination, or as a precursor to heterocyclic compounds. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet for safe handling and storage information.

Properties

IUPAC Name

3-[(2-methoxyphenyl)methoxy]-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-11-13(16)7-5-9-14(11)18-10-12-6-3-4-8-15(12)17-2/h3-9H,10,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCUUAGXZYBMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OCC2=CC=CC=C2OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline generally involves:

  • Formation of the 2-methylaniline core.
  • Introduction of the (2-methoxyphenyl)methoxy substituent via ether linkage.
  • Control of regioselectivity and protection/deprotection steps if required.

This compound is structurally related to intermediates in pharmaceutical synthesis, such as Sarpogrelate intermediates and methoxy-substituted anilines, which provide insight into practical synthetic routes.

Preparation of the 2-Methylaniline Core

One common approach to synthesize 2-methylaniline derivatives involves starting from substituted anilines or methylanilines, followed by selective functionalization.

  • Example Method : Synthesis of 3-Methoxy-2-methylaniline (a close structural analog) by methylation of amino-substituted cyclohexenones using potassium tert-butoxide and dimethyl sulfate in anhydrous tetrahydrofuran (THF) at low temperatures (-15 to 5 °C). This reaction achieves high yield (~89%) and good purity as monitored by HPLC.
Step Reagents & Conditions Yield Notes
1 3-amino-6-iodo-2-methyl-2-cyclohexen-1-one + KOtBu in THF (-15 to 5 °C) Complete elimination Low temperature prevents side reactions
2 Dimethyl sulfate addition in THF (5 °C, 2 h) 89% Efficient methylation step

This method provides the 2-methylaniline core with a methoxy substituent, which can be further functionalized.

Formation of the (2-Methoxyphenyl)methoxy Ether Linkage

The ether linkage between the 3-position aniline and the 2-methoxyphenyl group is typically formed through nucleophilic substitution or Williamson ether synthesis involving phenolic and halomethyl intermediates.

  • Related Patent Example : Preparation of Sarpogrelate intermediate 2-((3-methoxy)phenethyl)phenol involves a multi-step sequence including Perkin reaction, decarboxylation, hydrolysis, and catalytic hydrogenation to obtain methoxy-substituted phenolic compounds, which can be precursors for ether formation.

Key steps include:

Step Reaction Type Conditions Outcome
1 Perkin reaction 3-methoxyphenylacetic acid, salicylic aldehyde, organic base, acetic anhydride, 120 °C, 5 h Formation of acrylic acid derivatives
2 Decarboxylation Quinoline, copper, 185-190 °C, 4 h Stilbene derivatives
3 Hydrolysis and catalytic hydrogenation Methanol, KOH, Pd/C catalyst, room temperature to mild heating Phenolic intermediates

These intermediates can be used to introduce the methoxyphenyl ether via nucleophilic substitution with an appropriate leaving group on the aniline derivative.

Catalytic Hydrogenation and Reduction Steps

Hydrogenation is employed to reduce double bonds or protect groups, often using Pd/C catalysts under hydrogen atmosphere at mild temperatures (35-60 °C). This step is crucial for obtaining the saturated amine derivatives without affecting other functional groups.

Summary Table of Key Preparation Methods

Methodology Starting Materials Key Reagents/Conditions Yield (%) Notes
Methylation of amino-cyclohexenone 3-amino-6-iodo-2-methyl-2-cyclohexen-1-one, KOtBu, dimethyl sulfate Anhydrous THF, -15 to 5 °C, 2 h 89 High yield, mild conditions
Perkin reaction and decarboxylation 3-methoxyphenylacetic acid, salicylic aldehyde, quinoline, copper 120-190 °C, 4-5 h 74-85 Multi-step, industrially applicable
Catalytic hydrogenation Phenolic acrylic acid derivatives Pd/C catalyst, H2 atmosphere, 35-60 °C, 10-12 h ~75-80 Reduces double bonds, preserves functional groups
Williamson ether synthesis (inferred) Phenol derivative + halomethyl intermediate Base (e.g., K2CO3), aprotic solvent, reflux Variable Ether bond formation step

Research Findings and Notes

  • The Perkin reaction route provides a robust industrial method to access methoxy-substituted phenolic intermediates, which are essential for constructing the ether linkage in the target compound.
  • Methylation using dimethyl sulfate is efficient but requires careful temperature control to avoid side reactions.
  • Catalytic hydrogenation with Pd/C is a mild and selective reduction method, often used in the final steps to obtain the amine functionality without degrading sensitive groups.
  • The ether bond formation (3-[(2-methoxyphenyl)methoxy]) likely proceeds via nucleophilic substitution of a phenol with a suitable electrophilic methoxyphenylmethyl derivative, though explicit detailed protocols for this exact step are less frequently documented and may require optimization based on substrate reactivity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxyphenyl)methoxy]-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Methoxyphenyl)methoxy]-2-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The phenyl ring can engage in π-π stacking interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

3-[(3-Methoxyphenyl)methoxy]-2-methylaniline (CID 43381845)
  • Structure : Methoxy group at the 3-position of the benzyloxy substituent (vs. 2-position in the target compound).
  • Molecular Formula: C15H17NO2 (identical to the target compound).
  • Key Data :
    • SMILES: CC1=C(C=CC=C1OCC2=CC(=CC=C2)OC)N
    • Predicted Collision Cross Section (CCS): 155.8 Ų for [M+H]+ ().
4-Methoxy-2-methylaniline (m-Cresidine)
  • Structure : Methoxy group at the 4-position and methyl at the 2-position of the aniline ring.
  • Molecular Formula: C8H11NO (simpler structure).
  • Applications : Used in dyes, agrochemicals, and pharmaceuticals ().
  • Safety : Requires handling precautions (P261, P280) due to toxicity risks ().
  • Comparison : The absence of a benzyloxy group simplifies its metabolism, as seen in studies where 2-methylaniline derivatives undergo degradation via catechol pathways ().
3-Methoxy-2-methylaniline
  • Structure : Methoxy at the 3-position and methyl at the 2-position of the aniline ring.
  • Molecular Formula: C8H11NO.
  • Commercial Availability : Priced at $651.75/25 g (TCI America™) ().
  • Comparison : Lacks the benzyloxy substituent, reducing molecular weight and complexity. This may increase volatility but decrease binding affinity in biological systems.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents CCS (Ų, [M+H]+)
3-[(2-Methoxyphenyl)methoxy]-2-methylaniline C15H17NO2 243.30 2-OCH3 (benzyloxy), 2-CH3 (aniline) N/A
3-[(3-Methoxyphenyl)methoxy]-2-methylaniline C15H17NO2 243.30 3-OCH3 (benzyloxy), 2-CH3 (aniline) 155.8 ()
4-Methoxy-2-methylaniline C8H11NO 137.18 4-OCH3, 2-CH3 N/A
3-Methoxy-2-methylaniline C8H11NO 137.18 3-OCH3, 2-CH3 N/A

Biological Activity

3-[(2-Methoxyphenyl)methoxy]-2-methylaniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, and mechanisms of action based on diverse research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H15NO2\text{C}_{11}\text{H}_{15}\text{N}\text{O}_2

This structure features a methoxy group and an aniline moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the methylation of aniline derivatives. Various methods have been reported, including:

  • Methylation of 2-methoxyaniline : This method utilizes methyl iodide in the presence of a base to introduce the methoxy group.
  • Refluxing with methanol : The compound can also be synthesized by refluxing 2-methoxyaniline with paraformaldehyde and sodium borohydride.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related methoxy-substituted anilines demonstrate marked activity against both Gram-positive and Gram-negative bacteria.

CompoundActivityIC50 (µM)
Compound AAntibacterial20
Compound BAntifungal15
This compoundTBDTBD

Anti-Cancer Properties

The anti-proliferative effects of this compound have been evaluated against several cancer cell lines. The compound shows promising results in inhibiting cell growth in:

  • HepG-2 (liver cancer)
  • MCF-7 (breast cancer)

In vitro studies using the MTT assay revealed that the compound's IC50 values were below 25 µM, indicating potent anti-cancer activity.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and bacterial metabolism.
  • Induction of Apoptosis : Studies suggest that methoxy-substituted anilines can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Anti-inflammatory Effects : The compound may reduce inflammatory cytokines, contributing to its therapeutic potential in various diseases.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of methoxy-substituted anilines demonstrated their effectiveness against E. coli and Staphylococcus aureus, with varying degrees of potency based on the substituents present on the aromatic ring.
  • Cancer Cell Line Testing : In a comparative analysis, this compound was tested alongside established chemotherapeutics like Doxorubicin, showing comparable efficacy in inhibiting cell growth across multiple cancer types.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-methylaniline derivatives with 2-methoxyphenylmethoxy precursors (e.g., 2-methoxyphenacyl chloride) under basic conditions (K₂CO₃ in DMF) facilitates ether bond formation. Temperature (60–80°C) and stoichiometric ratios (1:1.2 amine:electrophile) are critical for minimizing side products like over-alkylation . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product in >85% yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign methoxy (δ 3.8–3.9 ppm) and aromatic protons (δ 6.5–7.4 ppm) to confirm substitution patterns .
  • FT-IR : Identify N-H stretches (~3400 cm⁻¹) and ether C-O-C vibrations (~1250 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and confirm the all-trans conformation of the backbone, as demonstrated for structurally analogous compounds .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Use liquid-liquid extraction (water/ethyl acetate) to remove polar impurities, followed by recrystallization from ethanol or methanol. For complex mixtures, preparative HPLC (C18 column, acetonitrile/water mobile phase) achieves >95% purity. Monitor via TLC (Rf ~0.5 in hexane:EtOAc 3:1) .

Advanced Research Questions

Q. How do microbial degradation pathways differ for methylaniline derivatives, and what enzymes are involved?

  • Methodological Answer : Rhodococcus rhodochrous strain CTM degrades 2-methylaniline via meta-cleavage of 3-methylcatechol, while chlorinated analogs (e.g., 4-chloro-2-methylaniline) undergo ortho-cleavage due to steric hindrance from substituents . Enzyme assays (catechol 1,2- and 2,3-dioxygenase activity) and mutant strains (e.g., CTM2 lacking 2,3-dioxygenase) can identify pathway dominance. Contradictions in cleavage mechanisms require GC-MS analysis of metabolites .

Q. What computational approaches are suitable for modeling the interaction of this compound with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding affinities to receptors like GPR55, leveraging the compound’s methoxy and aromatic motifs .
  • MD Simulations : Analyze stability in lipid bilayers (GROMACS) to assess membrane permeability. Parameters for the methoxyphenyl group are derived from similar agonists .

Q. How can researchers resolve contradictions in experimental data, such as conflicting degradation intermediates?

  • Methodological Answer : Combine isotopic labeling (¹⁴C-tracing) with LC-HRMS to track metabolite formation. For example, conflicting reports of meta- vs. ortho-cleavage products (e.g., in chlorinated analogs) may arise from substrate-specific enzyme induction. Validate using knockout mutants (e.g., CTM2) and enzyme kinetics assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(2-Methoxyphenyl)methoxy]-2-methylaniline
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3-[(2-Methoxyphenyl)methoxy]-2-methylaniline

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